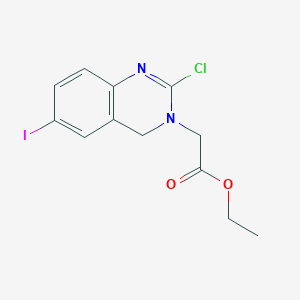

Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate

Übersicht

Beschreibung

Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate typically involves multi-step organic reactions. A common route might include:

Formation of the Quinazoline Core: Starting with a suitable aniline derivative, the quinazoline core can be constructed through cyclization reactions.

Halogenation: Introduction of chlorine and iodine atoms can be achieved through halogenation reactions using reagents like N-chlorosuccinimide (NCS) and iodine.

Esterification: The final step involves esterification to introduce the ethyl acetate group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Ester Group

The ethyl ester moiety undergoes hydrolysis and hydrazinolysis to generate intermediates for further heterocyclization:

Hydrazinolysis

Reaction with hydrazine hydrate replaces the ethoxy group with a hydrazide functionality:

Reaction:

Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate + Hydrazine hydrate → 2-(2-Chloro-6-iodoquinazolin-3(4H)-yl)acetohydrazide

Conditions:

-

Ethanol solvent, reflux (3–5 hours)

-

Product isolated via crystallization from ethanol or acetic acid .

Key Data:

-

IR Spectrum (Hydrazide): Absence of ester carbonyl (~1730 cm⁻¹), emergence of NH stretching (~3300 cm⁻¹) and amide carbonyl (~1650 cm⁻¹) .

-

¹H NMR (Hydrazide): δ 4.40 ppm (NH₂), δ 9.3 ppm (NH), loss of ethyl group signals (δ 1.22–4.17 ppm) .

Alkylation and Cyclocondensation Reactions

The hydrazide derivative participates in cyclization to form fused heterocycles:

Formation of 1,3,4-Oxadiazoles

Reaction:

2-(2-Chloro-6-iodoquinazolin-3(4H)-yl)acetohydrazide + Acetic anhydride → 2-(5-Methyl-1,3,4-oxadiazol-2-yl)methyl-6-iodoquinazolin-4(3H)-one

Conditions:

Key Data:

Cross-Coupling at the Iodo Substituent

The iodine atom at position 6 enables palladium-catalyzed coupling reactions:

Sonogashira Coupling

Reaction:

this compound + Terminal alkyne → 6-Alkynyl-2-chloroquinazoline derivative

Conditions:

Key Data:

-

Regioselectivity: Csp²-I bond reacts preferentially over C(4)-Cl due to lower bond dissociation energy (66.45 kcal/mol vs. 83.14 kcal/mol) .

-

Example Product: 6-(Phenylethynyl)-2-chloroquinazoline (confirmed by ¹³C NMR δ 88.2–92.3 ppm for acetylene carbons) .

Functionalization at the Chlorine Substituent

The chlorine atom at position 2 participates in nucleophilic aromatic substitution (NAS):

Thioether Formation

Reaction:

this compound + Thiol → 2-(Alkylthio)quinazoline derivative

Conditions:

Example:

3-Allyl-6-iodo-2-(methylthio)quinazolin-4(3H)-one:

Suzuki-Miyaura Coupling

The iodide site facilitates aryl/heteroaryl introductions:

Reaction:

this compound + Boronic acid → 6-Aryl-2-chloroquinazoline derivative

Conditions:

Key Data:

-

Scope: Electron-rich and -poor boronic acids tolerated.

-

Application: Anticancer derivatives (e.g., PI3Kα inhibitors) .

Experimental Insights

-

Spectral Confirmation: IR and NMR data consistently validate structural changes (e.g., loss of ester signals post-hydrazinolysis ).

-

Regioselectivity: DFT calculations confirm preferential reactivity at Csp²-I over C(4)-Cl .

-

Biological Relevance: Derivatives show anticonvulsant and anticancer activities, underscoring the compound’s utility in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis:

Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate serves as an important intermediate in the synthesis of more complex organic molecules. The quinazoline core is often utilized in the development of pharmaceuticals due to its biological activity. The compound can undergo various reactions, including nucleophilic substitutions and hydrolysis, making it versatile in synthetic chemistry .

Typical Synthetic Routes:

The synthesis typically involves several steps:

- Formation of the Quinazoline Core: Starting from an aniline derivative, followed by cyclization reactions.

- Halogenation: Introduction of chlorine and iodine atoms using reagents like N-chlorosuccinimide (NCS).

- Esterification: Finalizing the compound by introducing the ethyl acetate group.

Biological Applications

Potential in Drug Development:

The quinazoline structure is known for its pharmacological properties, including anticancer and antimicrobial activities. This compound may act as a ligand or probe in biological studies, facilitating research into enzyme interactions and receptor binding .

Case Studies:

Recent studies have shown that derivatives of quinazolines exhibit significant activity against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. Research indicates that modifications on the quinazoline core can enhance potency against tumor cells .

Pharmacological Insights

Mechanism of Action:

The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, making it a candidate for therapeutic applications .

Antimicrobial Activity:

Quinazoline derivatives have been evaluated for antimicrobial properties, showing effectiveness against both gram-positive and gram-negative bacteria. The presence of halogen substituents can influence the antibacterial profile, suggesting that this compound may also hold potential in combating infections .

Industrial Applications

Specialty Chemicals Production:

In addition to its roles in research and medicine, this compound may find applications in the production of specialty chemicals. Its unique structure allows it to be used as a building block for various chemical syntheses in industrial settings .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules; versatile reactions available |

| Drug Development | Potential anticancer and antimicrobial agent; ligand for biological studies |

| Mechanism of Action | Modulates enzyme/receptor activity; interacts with molecular targets |

| Industrial Use | Building block for specialty chemicals |

Wirkmechanismus

The mechanism of action of Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 2-(2-chloroquinazolin-3(4H)-yl)acetate

- Ethyl 2-(6-iodoquinazolin-3(4H)-yl)acetate

- Ethyl 2-(2-chloro-6-bromoquinazolin-3(4H)-yl)acetate

Uniqueness

Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate is unique due to the presence of both chlorine and iodine atoms, which can impart distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in cancer treatment and as a protein tyrosine kinase inhibitor.

Chemical Structure and Properties

This compound features a quinazoline core, which is known for its pharmacological significance. The presence of halogen substituents, such as chlorine and iodine, enhances its reactivity and biological activity. The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Chemical Formula | C₁₃H₉ClI N₃O₂ |

| Molecular Weight | 337.57 g/mol |

| CAS Number | 116027-13-5 |

The biological activity of this compound primarily arises from its ability to inhibit specific protein tyrosine kinases (PTKs). PTKs are critical in various signaling pathways that regulate cell proliferation, differentiation, and survival. The compound has shown potential in targeting several PTKs, including:

- EGFr (Epidermal Growth Factor Receptor)

- c-erbB-2

- PDGFr (Platelet-Derived Growth Factor Receptor)

These targets are often implicated in the development and progression of various cancers, making this compound a candidate for anticancer therapies .

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. In vitro assays have demonstrated that compounds containing the quinazoline scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC₅₀ Values : The compound displayed IC₅₀ values in the low micromolar range, indicative of potent activity against these cell lines .

Inhibitory Effects on Protein Tyrosine Kinases

The compound has been identified as a potent inhibitor of several PTKs associated with oncogenic processes. For example, it has shown to effectively inhibit EGFr autophosphorylation, a crucial step in cancer cell signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

- Study on Anticancer Activity : A study conducted by Desai et al. evaluated the anticancer effects of various quinazoline derivatives, including this compound. The results indicated that the compound significantly inhibited the growth of MCF-7 cells with an IC₅₀ value of approximately 5 μM .

- Inhibition of EGFr : Fernandes et al. reported that the introduction of halogen substituents at specific positions on the quinazoline ring enhances EGFr inhibitory activity. This compound was noted for its improved binding affinity to EGFr compared to non-halogenated analogs .

Eigenschaften

IUPAC Name |

ethyl 2-(2-chloro-6-iodo-4H-quinazolin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClIN2O2/c1-2-18-11(17)7-16-6-8-5-9(14)3-4-10(8)15-12(16)13/h3-5H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLCWNWOFSPPTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CC2=C(C=CC(=C2)I)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557015 | |

| Record name | Ethyl (2-chloro-6-iodoquinazolin-3(4H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116027-13-5 | |

| Record name | Ethyl (2-chloro-6-iodoquinazolin-3(4H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.